molecular formula C14H13NO4S B2358112 (2S)-3-(4-Hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid CAS No. 1101186-17-7

(2S)-3-(4-Hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid

Cat. No.: B2358112
CAS No.: 1101186-17-7
M. Wt: 291.32
InChI Key: ZYWLDBCHJIPMMQ-LBPRGKRZSA-N
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Description

(2S)-3-(4-Hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid is a compound that features a combination of a hydroxyphenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-Hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid typically involves the condensation of a thiophene derivative with a hydroxyphenyl compound. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal-Knorr synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using cost-effective and efficient methods. The Gewald reaction, for example, is favored for its simplicity and high yield . Industrial processes may also employ continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-Hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-(4-Hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid is unique due to its specific combination of a hydroxyphenyl group and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other thiophene derivatives .

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(thiophene-3-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-11-3-1-9(2-4-11)7-12(14(18)19)15-13(17)10-5-6-20-8-10/h1-6,8,12,16H,7H2,(H,15,17)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWLDBCHJIPMMQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101186-17-7
Record name (2S)-3-(4-hydroxyphenyl)-2-[(thiophen-3-yl)formamido]propanoic acid
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